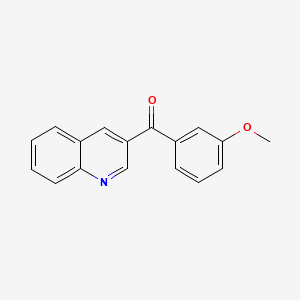

(3-Methoxyphenyl)(quinolin-3-yl)methanone

Description

(3-Methoxyphenyl)(quinolin-3-yl)methanone is a quinoline-based aromatic ketone featuring a quinolin-3-yl scaffold linked to a 3-methoxyphenyl group via a carbonyl bridge. This compound belongs to a class of 3-acylquinolines, which are synthesized through transition metal-free [4+2] annulation of anthranils and enaminones . Alternative methods include copper-catalyzed domino reactions, where halogenated or substituted propiophenones react with 2-aminobenzyl alcohol to yield structurally diverse quinolin-3-yl methanones with high efficiency (e.g., 89% yield for the parent phenyl derivative) .

Properties

IUPAC Name |

(3-methoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-20-15-7-4-6-13(10-15)17(19)14-9-12-5-2-3-8-16(12)18-11-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGSZDQXVMCPNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(quinolin-3-yl)methanone typically involves the reaction of 3-quinolinecarboxaldehyde with 3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of this compound.

Substitution: Halogenated or nitro-substituted derivatives on the methoxyphenyl ring.

Scientific Research Applications

(3-Methoxyphenyl)(quinolin-3-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(quinolin-3-yl)methanone in biological systems involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and functions .

Comparison with Similar Compounds

Table 1: Comparison of Quinolin-3-yl Methanone Derivatives

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Methoxy (3- or 4-position) and amino groups enhance solubility and electronic density, while halogens (Cl, Br) and nitro groups reduce electron density, affecting reactivity .

- Synthetic Yields : Halogenated derivatives (e.g., 3-chlorophenyl) exhibit slightly lower yields (75–80%) compared to the parent phenyl compound (89%), likely due to steric or electronic effects .

Functional Group Impact on Properties

- Methoxy Substitution : The 3-methoxy group in the target compound may improve lipophilicity compared to halogenated analogs, balancing solubility and membrane permeability. In contrast, 4-methoxy substitution (as in 3ac) could alter steric interactions in binding pockets .

- Halogenated Derivatives : Bromo and chloro substituents (e.g., 3-Bromophenyl, 3-Chlorophenyl) are advantageous for further functionalization via cross-coupling reactions .

- Extended Conjugation: Styrylquinoline derivatives (e.g., {2-[(E)-4-bromostyryl]-4-[(E)-styryl]quinolin-3-yl}(phenyl)methanone) exhibit π-conjugation, enhancing fluorescence properties for optoelectronic applications .

Biological Activity

(3-Methoxyphenyl)(quinolin-3-yl)methanone, a compound featuring a quinoline moiety, has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It possesses a molecular weight of 267.71 g/mol, characterized by a methoxy group attached to a phenyl ring and a quinoline structure, which is known for its significant biological activity.

Target Interactions

Quinoline derivatives, including this compound, primarily interact with various biological targets:

- DNA gyrase and DNA topoisomerase IV : These enzymes are crucial for bacterial DNA replication and transcription. The compound stabilizes the enzyme-DNA complex, leading to DNA cleavage and subsequent bacterial cell death.

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties by inhibiting the growth of various bacteria and fungi.

Biochemical Pathways

The biological activity of this compound is mediated through several biochemical pathways:

- Inhibition of Enzymatic Activity : It can inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.

- Gene Expression Modulation : The compound may induce changes in gene expression that promote apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anticancer Effects

The compound has been evaluated for its anticancer potential across multiple cancer cell lines. Notable findings include:

- Cytotoxicity : In vitro studies revealed that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective concentrations for inducing cell death .

- Mechanisms of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell survival .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

-

Antimicrobial Study :

- Objective : Evaluate antimicrobial efficacy against common pathogens.

- Results : Showed significant inhibition against E. coli and S. aureus with MIC values ranging from 32 to 64 µg/mL.

- : Promising candidate for developing new antimicrobial agents.

- Anticancer Evaluation :

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics typical of quinoline derivatives. Studies indicate that the compound is well absorbed following oral administration, with a significant volume of distribution, allowing it to reach therapeutic concentrations in target tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.